molecular formula C20H20N2O3S B12156703 (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12156703
M. Wt: 368.5 g/mol
InChI Key: UCWSTALIFCXNIV-WQRHYEAKSA-N
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Description

(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolone core, substituted with a dimethylphenylamino group and an ethoxy-hydroxybenzylidene moiety. Its unique structure suggests potential utility in medicinal chemistry, material science, and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the dimethylphenylamino group and the ethoxy-hydroxybenzylidene moiety. Common reagents used in these steps include thioamides, aldehydes, and amines, under conditions such as refluxing in organic solvents and using catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine bond would produce an amine.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activities. The compound has been evaluated against various bacterial strains and fungi:

  • Mechanism of Action : Similar compounds have demonstrated the ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Case Studies : In vitro studies have shown promising results against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.

Anticancer Activity

Thiazole derivatives are also being investigated for their anticancer properties:

  • Cell Line Studies : The compound has been tested against several cancer cell lines, showing cytotoxic effects that suggest it may inhibit cancer cell proliferation.
  • Mechanisms : Potential mechanisms include induction of apoptosis and inhibition of cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:

  • Substituent Effects : Variations in the aromatic substituents can significantly influence biological activity. For instance, the introduction of electron-donating or withdrawing groups can enhance or diminish potency.
  • Data Analysis : Comprehensive studies involving quantitative structure-activity relationship (QSAR) modeling can provide insights into how structural modifications affect activity.

Comparative Data Table

Property/Activity(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-oneRelated Compounds
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; antifungal properties notedOther thiazole derivatives
Anticancer ActivityCytotoxic effects observed in various cancer cell linesSimilar thiazole-based compounds
MechanismDisruption of cell membranes; inhibition of metabolic pathwaysVaries by compound
SAR InsightsSubstituents significantly alter activity; optimization through QSAR modelsCommon among thiazole derivatives

Mechanism of Action

The mechanism by which (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a hydroxyl group, similar in structure to the ethoxy-hydroxybenzylidene moiety.

    4,4’-Dichlorobenzophenone: Contains aromatic rings and a carbonyl group, similar to the thiazolone core.

    4-Chloromethcathinone: A stimulant with a structure that includes aromatic rings and functional groups similar to those in (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one.

Uniqueness

What sets this compound apart from these similar compounds is its combination of functional groups and the specific arrangement of atoms, which confer unique chemical and biological properties

Biological Activity

The compound (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. Thiazole derivatives are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its anticancer properties and other relevant biological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure features a thiazole ring, which is pivotal for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
  • IC50 Values : Preliminary results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to known chemotherapeutic agents. For instance, it showed an IC50 of approximately 7.26 µM against HepG2 cells, which is promising when compared to established drugs like Staurosporine .
Cell Line IC50 Value (µM) Standard Drug IC50 (µM)
MCF-72.57 ± 0.166.77 ± 0.41
HepG27.26 ± 0.448.40 ± 0.51

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and angiogenesis:

  • VEGFR-2 Inhibition : The compound demonstrated inhibitory activity against VEGFR-2, a receptor that plays a crucial role in angiogenesis. The IC50 value for VEGFR-2 inhibition was reported at 0.15 µM, suggesting potent anti-angiogenic properties .

Anti-inflammatory Activity

In addition to its anticancer properties, thiazole derivatives have been investigated for their anti-inflammatory effects:

  • Carrageenan-Induced Paw Edema : In studies evaluating anti-inflammatory activity, compounds similar to the one discussed exhibited significant inhibition of inflammation in animal models, with some derivatives showing over 40% inhibition compared to standard anti-inflammatory drugs like diclofenac sodium .

Structural Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural components:

  • Substituents on the Benzylidene Ring : Variations in substituents on the benzylidene moiety significantly affect potency. For instance, hydroxyl groups have been shown to enhance anticancer activity while methoxy groups may reduce it .

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethylphenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O3S/c1-4-25-17-10-14(6-8-16(17)23)11-18-19(24)22-20(26-18)21-15-7-5-12(2)13(3)9-15/h5-11,23H,4H2,1-3H3,(H,21,22,24)/b18-11-

InChI Key

UCWSTALIFCXNIV-WQRHYEAKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2)O

Origin of Product

United States

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